

An In-depth Technical Guide to 5-Ethoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Ethoxy-1H-indole-3-carbaldehyde

Cat. No.: B112082

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of **5-Ethoxy-1H-indole-3-carbaldehyde**. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Core Physicochemical Properties

5-Ethoxy-1H-indole-3-carbaldehyde is a member of the indole family, a class of heterocyclic compounds that are scaffolds in numerous biologically active molecules. The presence of an ethoxy group at the 5-position and a carbaldehyde at the 3-position makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Data of **5-Ethoxy-1H-indole-3-carbaldehyde** and Related Compounds

Property	5-Ethoxy-1H-indole-3-carbaldehyde	5-Methoxy-1H-indole-3-carbaldehyde (for comparison)	Indole-3-carbaldehyde (for comparison)
Molecular Formula	C ₁₁ H ₁₁ NO ₂ [1] [2]	C ₁₀ H ₉ NO ₂	C ₉ H ₇ NO
Molecular Weight	189.21 g/mol [1] [2]	175.18 g/mol	145.16 g/mol
CAS Number	169789-47-3 [2]	10601-19-1	487-89-8
Appearance	Yellow to pale brown solid	Not specified	Tan powder [3]
Melting Point	Not available	179-183 °C	193-198 °C
Boiling Point	381.8 °C [1]	Not available	Not available
Purity	≥95% (HPLC) or 98% [1] [2]	Not specified	≥97%
Storage	2-8°C, inert gas atmosphere [1]	Not specified	Not specified

Spectral Data for Structural Elucidation

While specific spectral data for **5-Ethoxy-1H-indole-3-carbaldehyde** is not readily available in published literature, the following tables provide spectral information for the closely related 5-methoxy-1H-indole-3-carbaldehyde and the parent indole-3-carbaldehyde. This comparative data can serve as a reference for the expected spectral characteristics.

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Proton	5-Methoxy-1H-indole-3-carbaldehyde (ppm)	Indole-3-carbaldehyde (ppm)[3]
NH	~12.0 (s, 1H)	12.14 (s, 1H)
CHO	~9.9 (s, 1H)	9.93 (s, 1H)
H2	~8.2 (s, 1H)	8.29 (d, J = 2.8 Hz, 1H)
H4	~7.5 (d, 1H)	8.08 (d, J = 7.6 Hz, 1H)
H6	~6.9 (dd, 1H)	7.27-7.19 (m, 2H)
H7	~7.4 (d, 1H)	7.50 (d, J = 8.0 Hz, 1H)
OCH ₃ /OCH ₂ CH ₃	~3.8 (s, 3H)	-

Table 3: ¹³C NMR Spectral Data (DMSO-d₆)

Carbon	5-Methoxy-1H-indole-3-carbaldehyde (ppm)	Indole-3-carbaldehyde (ppm)[3]
C=O	~185.0	184.9
C2	~139.0	138.6
C3	~118.0	118.2
C3a	~125.0	124.2
C4	~113.0	123.6
C5	~155.0	122.2
C6	~114.0	120.9
C7	~102.0	112.5
C7a	~132.0	137.2
OCH ₃ /OCH ₂ CH ₃	~55.0	-

Table 4: IR and Mass Spectrometry Data

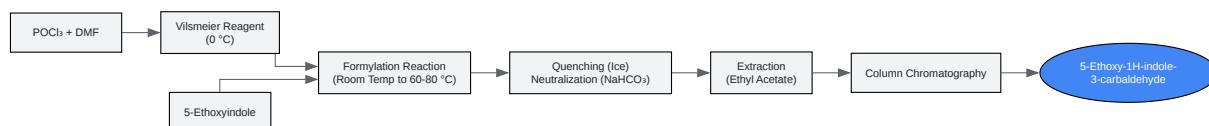
Technique	5-Methoxy-1H-indole-3-carbaldehyde	Indole-3-carbaldehyde[3]
IR (KBr, cm^{-1})	Not available	3380 (N-H), 2989, 2915 (C-H), 1638 (C=O)
Mass Spec (ESI-MS)	$[\text{M}+\text{H}]^+ = 176.07$	$[\text{M}+\text{H}]^+ = 146.06$

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[4][5][6] The following is a representative protocol for the synthesis of **5-Ethoxy-1H-indole-3-carbaldehyde** from 5-ethoxyindole.

Materials:


- 5-Ethoxyindole
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Ethyl acetate
- Petroleum ether

Procedure:

- Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (3 equivalents) to 0 °C in an ice

bath. Slowly add POCl_3 (1.2 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

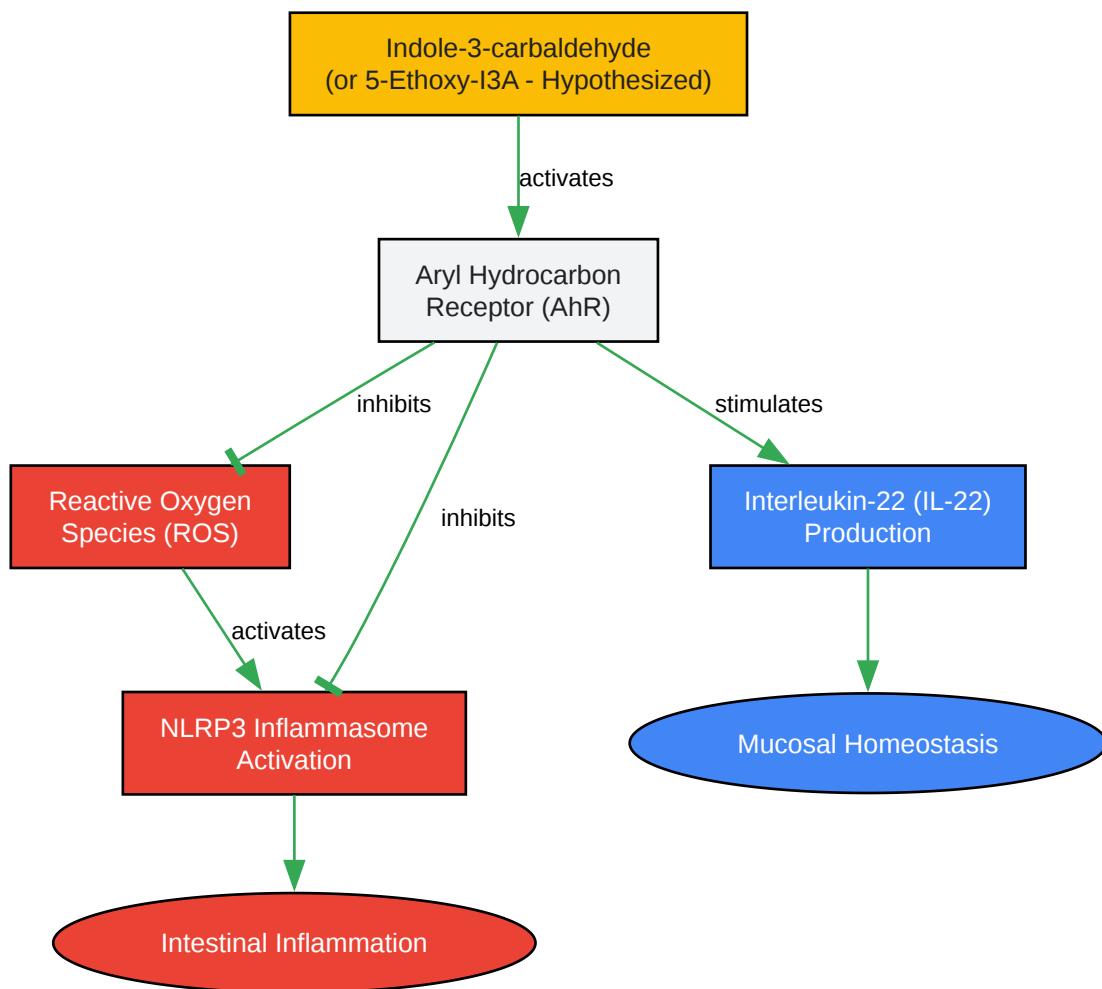
- Formylation: Dissolve 5-ethoxyindole (1 equivalent) in anhydrous DMF or DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. The crude **5-Ethoxy-1H-indole-3-carbaldehyde** can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-Ethoxy-1H-indole-3-carbaldehyde**.

Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated solvents such as DMSO-d_6 or CDCl_3 with tetramethylsilane (TMS) as an internal standard.


- Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets for solid samples.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using techniques such as electrospray ionization (ESI) to confirm the molecular weight and elemental composition.

Biological Activity and Signaling Pathways

Indole-3-carbaldehyde and its derivatives are recognized as important precursors for a wide range of biologically active compounds, including those with potential anti-inflammatory, antimicrobial, and anticancer properties.^[7]

While specific signaling pathway studies for **5-Ethoxy-1H-indole-3-carbaldehyde** have not been reported, the parent compound, indole-3-carbaldehyde, is a known metabolite of tryptophan produced by gut microbiota.^[8] It has been shown to be an agonist of the Aryl Hydrocarbon Receptor (AhR). Activation of AhR in intestinal immune cells by indole-3-carbaldehyde leads to the production of interleukin-22 (IL-22), which plays a role in maintaining mucosal homeostasis.^[8]

More recent studies have demonstrated that indole-3-carbaldehyde can alleviate lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome, a key component of the innate immune response.^[9] This protective effect is also mediated through the activation of the AhR.^[9] Given these findings, it is plausible that **5-Ethoxy-1H-indole-3-carbaldehyde** may exhibit similar biological activities, making it an interesting candidate for studies on inflammatory bowel disease and other inflammatory conditions.

[Click to download full resolution via product page](#)

Caption: Known signaling pathway of Indole-3-carbaldehyde.

Applications in Research and Drug Development

5-Ethoxy-1H-indole-3-carbaldehyde is a valuable building block in several areas of chemical and pharmaceutical research:

- **Pharmaceutical Synthesis:** It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of agents for neurological disorders.
- **Fluorescent Probes:** The indole scaffold is a common component of fluorescent dyes. This compound can be used to create novel probes for biological imaging and sensing applications.

- Materials Science: It can be used in the synthesis of dyes and pigments.
- Biochemical Research: As a derivative of a biologically active metabolite, it can be used in studies of enzyme activity and protein-ligand interactions.

Conclusion

5-Ethoxy-1H-indole-3-carbaldehyde is a versatile chemical intermediate with significant potential in drug discovery and materials science. Its physicochemical properties, combined with the reactivity of the indole and aldehyde functionalities, make it an attractive starting material for the synthesis of a diverse range of target molecules. Further investigation into its biological activities, particularly its potential interactions with the Aryl Hydrocarbon Receptor and its effects on inflammatory signaling pathways, is warranted. This guide provides a foundational resource for researchers to explore the full potential of this valuable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Ethoxy-1H-indole-3-carbaldehyde [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. growingscience.com [growingscience.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. derpharmacemica.com [derpharmacemica.com]
- 8. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Ethoxy-1H-indole-3-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b112082#physicochemical-properties-of-5-ethoxy-1h-indole-3-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com